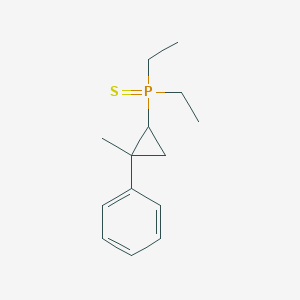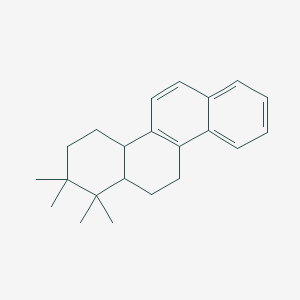silane CAS No. 110300-60-2](/img/structure/B14316545.png)
[3-(Cyclopenta-1,3-dien-1-yl)propyl](trimethoxy)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Cyclopenta-1,3-dien-1-yl)propylsilane is an organosilicon compound that features a cyclopentadienyl group attached to a propyl chain, which is further bonded to a silicon atom bearing three methoxy groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Cyclopenta-1,3-dien-1-yl)propylsilane typically involves the reaction of cyclopentadiene with an appropriate allyl or propyl silane precursor under controlled conditions. One common method involves the hydrosilylation of cyclopentadiene with allyltrimethoxysilane in the presence of a platinum catalyst. The reaction is carried out under an inert atmosphere, typically at elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production of 3-(Cyclopenta-1,3-dien-1-yl)propylsilane may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product. Additionally, purification steps such as distillation or chromatography are employed to obtain the desired compound with high purity .
Chemical Reactions Analysis
Types of Reactions
3-(Cyclopenta-1,3-dien-1-yl)propylsilane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can convert the methoxy groups to hydroxyl groups.
Substitution: The methoxy groups can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents like thionyl chloride or amines in the presence of a base are employed.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Hydroxyl-substituted silanes.
Substitution: Halogenated or aminated silanes.
Scientific Research Applications
3-(Cyclopenta-1,3-dien-1-yl)propylsilane has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of complex organosilicon compounds.
Biology: Investigated for its potential in drug delivery systems due to its ability to form stable complexes with various biomolecules.
Medicine: Explored for its use in developing novel therapeutic agents and diagnostic tools.
Industry: Utilized in the production of advanced materials such as coatings, adhesives, and sealants.
Mechanism of Action
The mechanism of action of 3-(Cyclopenta-1,3-dien-1-yl)propylsilane involves its ability to interact with various molecular targets through its reactive functional groups. The cyclopentadienyl group can participate in π-π interactions, while the methoxy groups can undergo hydrolysis to form silanols, which can further react with other compounds. These interactions enable the compound to exert its effects in different applications .
Comparison with Similar Compounds
Similar Compounds
- 3-(Cyclopenta-1,3-dien-1-yl)propylsilane
- 3-(Cyclopenta-1,3-dien-1-yl)propylmethylsilane
- 3-(Cyclopenta-1,3-dien-1-yl)propylethoxysilane
Uniqueness
3-(Cyclopenta-1,3-dien-1-yl)propylsilane is unique due to its specific combination of a cyclopentadienyl group and trimethoxy silane moiety. This structure imparts distinct reactivity and stability, making it suitable for specialized applications in various fields .
Properties
CAS No. |
110300-60-2 |
|---|---|
Molecular Formula |
C11H20O3Si |
Molecular Weight |
228.36 g/mol |
IUPAC Name |
3-cyclopenta-1,3-dien-1-ylpropyl(trimethoxy)silane |
InChI |
InChI=1S/C11H20O3Si/c1-12-15(13-2,14-3)10-6-9-11-7-4-5-8-11/h4-5,7H,6,8-10H2,1-3H3 |
InChI Key |
VNNSSBPBFFWRDB-UHFFFAOYSA-N |
Canonical SMILES |
CO[Si](CCCC1=CC=CC1)(OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(Decyloxy)-3-[(2-hydroxyethyl)(methyl)amino]propan-2-ol](/img/structure/B14316474.png)

![2,2-Dichloro-3-methyl-3-phenylspiro[cyclopropane-1,9'-fluorene]](/img/structure/B14316488.png)
![Benzenamine, N-[(2-chlorophenyl)methylene]-4-methyl-, N-oxide](/img/structure/B14316495.png)

![6,7-Dimethyl-1,4,9,12-tetraoxadispiro[4.2.4~8~.2~5~]tetradecane](/img/structure/B14316519.png)
![[(5-Amino-2-chlorophenyl)sulfanyl]acetic acid](/img/structure/B14316527.png)
![(4E)-4-[(4-Methylphenyl)imino]naphthalen-1(4H)-one](/img/structure/B14316528.png)


![N-Methyl-N-[6-(piperidin-1-yl)hexa-1,3,5-triyn-1-yl]aniline](/img/structure/B14316540.png)
![6-[2-(Oct-1-yn-1-yl)phenyl]hex-5-enoic acid](/img/structure/B14316542.png)
![N-[(4-Methoxyphenyl)methylidene]hypochlorous amide](/img/structure/B14316546.png)
